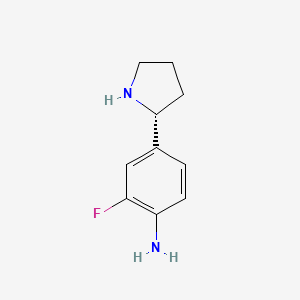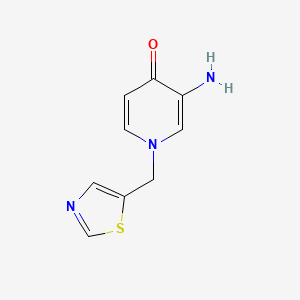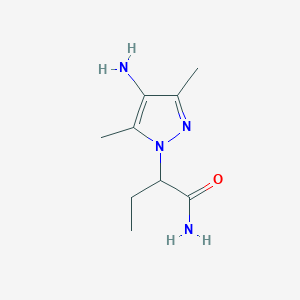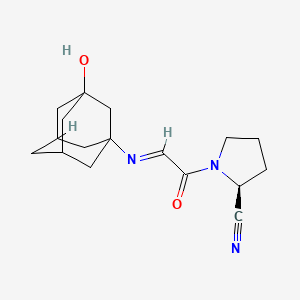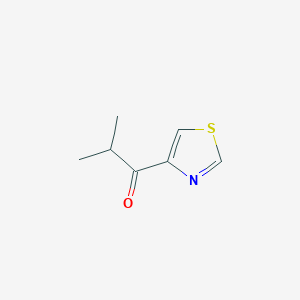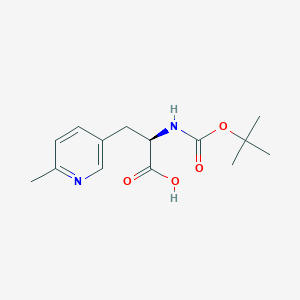
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with an isopropyl group and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step organic reactions One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones The pyrazine ring can be introduced through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazole and pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The pyrazole and pyrazine rings can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by acting as a ligand for metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(5-isopropyl-3-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C12H16N4O |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C12H16N4O/c1-9(2)12-7-10(15-16(12)5-6-17)11-8-13-3-4-14-11/h3-4,7-9,17H,5-6H2,1-2H3 |
Clave InChI |
XFXBSIMUSUOJNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NN1CCO)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine](/img/structure/B15276223.png)
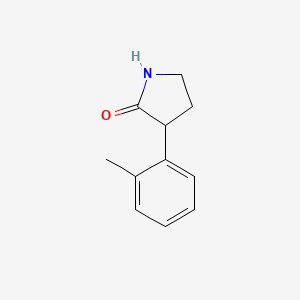
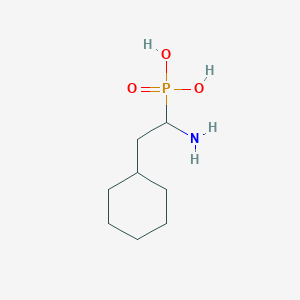


![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
